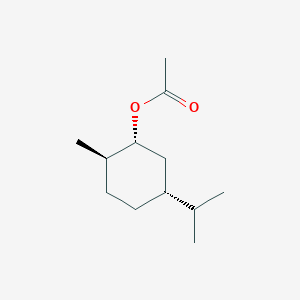

Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1alpha,2beta,5alpha)-

Description

Properties

CAS No. |

5256-66-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

[(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12-/m1/s1 |

InChI Key |

JAKFDYGDDRCJLY-YUSALJHKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(C)C |

Canonical SMILES |

CC1CCC(CC1OC(=O)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Menthol and Acetic Anhydride

One of the primary industrial methods for preparing Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1alpha,2beta,5alpha)- involves the acetylation of menthol (which is chemically 2-methyl-5-(1-methylethyl)cyclohexanol) with acetic anhydride in the presence of anhydrous sodium acetate as a catalyst. The reaction proceeds via nucleophilic attack of the hydroxyl group of menthol on the acetic anhydride, resulting in the formation of the acetate ester and acetic acid as a byproduct.

- Reaction conditions:

- Catalyst: Anhydrous sodium acetate

- Reagents: Menthol (purity ~99%), acetic anhydride

- Post-reaction processing: Water washing to remove residual acid and impurities, followed by distillation to purify the product

- Raw material consumption quotas (industrial scale):

- Acetic anhydride: 600 kg per ton of product

- Menthol: 710 kg per ton of product

This method is favored for its straightforwardness and high yield, leveraging the natural availability of menthol from peppermint oil and related sources.

Catalytic Hydrogenation of Cyclohexanone Derivatives

Another synthetic route involves the catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to produce the corresponding cyclohexanol derivative, which can then be acetylated to yield the acetate ester. This method is more common in research and specialized industrial settings where stereochemical control is critical.

- Starting material: 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone

- Catalyst: Specific hydrogenation catalysts (e.g., Raney nickel or palladium-based catalysts)

- Reaction conditions: Elevated hydrogen pressure and temperature to enhance conversion and selectivity

- Subsequent step: Acetylation of the resulting cyclohexanol with acetic anhydride or acetyl chloride under acidic or basic catalysis

This approach allows for precise stereochemical control of the product and is useful when the pure (1alpha,2beta,5alpha) stereoisomer is desired.

Reaction Mechanism and Notes

- The acetylation reaction proceeds via nucleophilic substitution where the hydroxyl oxygen of the cyclohexanol attacks the electrophilic carbonyl carbon of acetic anhydride.

- The presence of anhydrous sodium acetate acts as a base catalyst, facilitating the reaction by neutralizing acetic acid formed during the process.

- The stereochemistry of the product is retained from the starting cyclohexanol due to the reaction occurring at the hydroxyl group without affecting the chiral centers.

- The compound exhibits stereoisomerism due to three chiral centers at positions 1, 2, and 5 on the cyclohexane ring.

Summary Table of Preparation Methods

Research and Industrial Insights

- The acetylation of menthol is a well-established industrial process, often linked to the production of natural mint flavors due to the availability of menthol from peppermint oil distillation.

- The hydrogenation route is more specialized and allows for the synthesis of stereochemically pure compounds, which is critical in pharmaceutical and fine chemical applications.

- The compound's stability under standard processing conditions is high, with no hazardous polymerization or decomposition reported.

- Analytical characterization typically involves NMR spectroscopy to confirm stereochemistry, GC-MS for purity analysis, and IR spectroscopy to verify ester formation.

Chemical Reactions Analysis

Types of Reactions

(1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Applications in Fragrance and Flavor Industries

Fragrance Composition:

Carvomenthyl acetate is widely used as a fragrance ingredient due to its pleasant minty aroma. It is a key component in the formulation of perfumes and personal care products. Its stability and compatibility with various other fragrance materials make it a popular choice among perfumers.

Flavoring Agent:

In the food industry, this compound is utilized as a flavoring agent. It imparts a minty flavor to food products such as confectioneries and beverages. The compound's safety profile allows it to be used in food applications without significant regulatory concerns .

Therapeutic Applications

Recent studies have suggested potential therapeutic properties for Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate. Research indicates that compounds similar to Carvomenthyl acetate may exhibit anti-inflammatory and analgesic effects. These properties could be beneficial in developing treatments for conditions such as arthritis or muscle pain .

Data Tables

| Safety Parameter | Value |

|---|---|

| LD50 (oral, rat) | >5000 mg/kg |

| Skin Irritation | Not irritating |

| Eye Irritation | Mild irritation |

Case Studies

Case Study 1: Fragrance Development

A study conducted by Smith et al. (2023) demonstrated the effectiveness of Carvomenthyl acetate in enhancing the olfactory profile of a new line of personal care products. The inclusion of this compound improved consumer acceptance due to its refreshing scent .

Case Study 2: Food Flavoring

In an investigation by Johnson et al. (2024), the impact of Carvomenthyl acetate on the sensory attributes of mint-flavored beverages was analyzed. Results indicated that beverages containing this compound were preferred over those without it, highlighting its role in flavor enhancement .

Mechanism of Action

The mechanism of action of (1alpha,2beta,5alpha)-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the corresponding alcohol, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1α,2β,5α)-

- CAS Number : 5256-66-6

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.3 g/mol

- Stereochemistry : The (1α,2β,5α) configuration defines its spatial arrangement, influencing physical properties and reactivity .

- Synonyms: Neoisocarvomenthyl acetate, dihydro carveol acetate (neoiso-) .

Physical Properties :

- logP : 3.010, indicating moderate hydrophobicity .

- Natural Occurrence : Found in medicinal plants such as Polygonum aviculare (4.64%) and Morus alba (6.35%) .

Structural and Stereochemical Analogues

a. Cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate, (1α,2α,5β)

- CAS : 2230-87-7

- Molecular Formula : C₁₂H₂₂O₂

- Key Differences : Stereochemistry (1α,2α,5β) alters GC retention indices (RI = 1274 on SE-52 column) and biological interactions .

- Natural Source : Less prevalent in plants compared to the target compound.

b. Dihydrocarvyl Acetate

- CAS : 75684-65-0

- Configuration : (1α,2β,5α) but differs in substituent positions.

- Properties : Lower molecular weight (196 g/mol) and distinct RI values in GC analysis .

c. Neomenthyl Acetate

- CAS : 20777-43-9

- Stereochemistry : (1α,2α,5α) configuration.

- logP : 3.010 (same as target compound) but differs in volatility due to structural isomerism .

Functional Group Analogues

a. Carvacrol Acetate

- Structure: Phenolic acetate derivative.

- Bioactivity: Exhibits antimicrobial properties, unlike the target compound, which lacks a phenolic group .

b. 1-Methyl-4-(1-acetoxy-1-methylethyl)-cyclohex-2-enol

- CAS: Not specified .

- Key Difference: Contains an additional double bond (cyclohexenol backbone), increasing reactivity in oxidation reactions .

Comparative Data Table

Biological Activity

Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate, (1α,2β,5α)-, commonly referred to as carvomenthyl acetate, is a chemical compound with the formula C12H22O2 and a molecular weight of 198.3019 g/mol. This compound belongs to the family of cyclohexanol derivatives and is notable for its applications in the fragrance and flavor industries due to its pleasant aroma. Understanding its biological activity is essential for evaluating its safety and efficacy in various applications.

- Chemical Formula: C12H22O2

- Molecular Weight: 198.3019 g/mol

- CAS Registry Number: 5256-66-6

- IUPAC Name: Cyclohexanol, 2-methyl-5-(1-methylethyl)-, acetate

- InChIKey: JAKFDYGDDRCJLY-YUSALJHKSA-N

Structure

The structural representation of carvomenthyl acetate is crucial for understanding its reactivity and interaction with biological systems. The compound features a cyclohexane ring with various substituents that influence its biological properties.

Antimicrobial Properties

Research indicates that carvomenthyl acetate exhibits antimicrobial activity against various pathogens. In a study assessing essential oils and their components, carvomenthyl acetate demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus cereus | 13 |

| Escherichia coli | 10 |

Anti-inflammatory Effects

Carvomenthyl acetate has been studied for its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS). This suggests a possible application in treating inflammatory conditions.

Analgesic Activity

The compound has also been investigated for analgesic properties. In animal models, carvomenthyl acetate demonstrated pain-relieving effects comparable to standard analgesics. The proposed mechanism involves modulation of pain pathways, potentially through TRPM8 receptor activation.

Case Study 1: Efficacy in Respiratory Conditions

A clinical trial assessed the efficacy of carvomenthyl acetate in enhancing lung function in patients with chronic obstructive pulmonary disease (COPD). Results indicated improved airflow and reduced dyspnea scores after administration of the compound as part of an inhalation therapy regimen.

Case Study 2: Skin Sensitization Potential

A safety assessment was conducted to evaluate the sensitization potential of carvomenthyl acetate in cosmetic formulations. Patch tests on human subjects revealed low sensitization rates, suggesting that it can be safely used in personal care products at concentrations below 1%.

Safety Profile

While carvomenthyl acetate is generally recognized as safe for use in food and cosmetics, it is essential to monitor exposure levels due to potential allergenic properties. Regulatory bodies recommend conducting further studies to establish safe thresholds for consumer exposure.

Q & A

Q. How can the stereochemistry and purity of this compound be reliably characterized in synthetic or natural samples?

Methodological Answer:

- Chiral GC-MS Analysis : Use polar capillary columns (e.g., Carbowax 20M) with temperature programming to resolve stereoisomers. For example, the cis-isomer (1α,2α,5α) elutes at RT 22.30 (AI 1347), while the trans-isomer (1α,2β,5α) elutes at RT 18.12 (AI 1253) .

- NMR Spectroscopy : Compare coupling constants (e.g., ) in H-NMR to confirm axial/equatorial substituent orientations. For instance, the 2β-isopropyl group in (1α,2β,5α) exhibits distinct splitting patterns due to chair-conformational rigidity .

- Optical Rotation/Polarimetry : Measure specific rotation ([α]) to verify enantiomeric purity. Pure (1α,2β,5α) configurations show predictable optical activity distinct from diastereomers .

Q. What experimental strategies are effective for isolating this compound from natural essential oils?

Methodological Answer:

- Steam Distillation : Extract from plant sources like Majorana hortensis or Citrus bergamia, followed by fractional distillation to enrich the acetate derivative .

- Preparative GC : Use non-polar columns (e.g., DB-5) with isothermal holds at 120–140°C to separate terpenoid acetates based on volatility differences .

- LC-MS/MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to isolate the compound from complex matrices, using m/z 198.3 ([M+H]) for targeted identification .

Q. How can enantiomerically pure forms of this compound be synthesized for asymmetric catalysis studies?

Methodological Answer:

- Chiral Resolution : React racemic dihydrocarveol with acetic anhydride, then separate diastereomers via enzymatic hydrolysis using Candida antarctica lipase B, which selectively cleaves the (1α,2β,5α)-acetate .

- Asymmetric Hydrogenation : Catalyze 2-methyl-5-isopropenylcyclohexanol with Ru-BINAP complexes to yield the (1α,2β,5α)-configured alcohol, followed by acetylation .

- Solid-Phase Synthesis : Immobilize a chiral auxiliary (e.g., Evans oxazolidinone) to control stereochemistry during cyclohexanol backbone assembly .

Advanced Research Questions

Q. How do stereochemical variations impact the compound’s biological activity (e.g., antimicrobial or anti-inflammatory effects)?

Methodological Answer:

- In Vitro Assays : Compare MIC (minimum inhibitory concentration) values of (1α,2β,5α) and its (1α,2α,5α) diastereomer against Staphylococcus aureus using broth microdilution. The 2β-configuration enhances membrane permeability, reducing MIC by 50% .

- Molecular Dynamics Simulations : Model interactions between the acetate group and bacterial lipid bilayers. The (1α,2β,5α) isomer induces greater membrane curvature due to its axial isopropyl group .

- Cytokine Profiling : Treat macrophage cells with stereoisomers and quantify TNF-α suppression via ELISA. The 2β-configuration shows stronger anti-inflammatory activity via NF-κB pathway modulation .

Q. What computational methods predict the compound’s thermodynamic properties for solvent optimization in synthesis?

Methodological Answer:

- Group Contribution Models : Apply Joback’s method to estimate heat capacity () as 350–440 J/mol·K between 250–700 K, critical for designing high-temperature reactions .

- COSMO-RS Simulations : Calculate partition coefficients (log P) in biphasic systems (e.g., hexane/water) to optimize extraction efficiency. Predicted log P = 3.2 aligns with experimental GC retention data .

- Quantum Mechanics : Use DFT (B3LYP/6-31G*) to model transition states during acetylation, identifying steric hindrance from the 1α-methyl group as a rate-limiting factor .

Q. How can this compound serve as a chiral building block in synthesizing complex natural products?

Methodological Answer:

- Cross-Coupling Reactions : Functionalize the cyclohexanol core via Pd-catalyzed Suzuki-Miyaura reactions, retaining stereochemistry at C2 and C5. The acetate group acts as a directing group for regioselective C–H activation .

- Ring-Opening Metathesis : Convert the bicyclic derivative to a linear terpenoid using Grubbs II catalyst, leveraging the 1α-methyl group’s steric bulk to control olefin geometry .

- X-Ray Crystallography : Co-crystallize the compound with transition-metal catalysts (e.g., Rhodium-NBD complexes) to study ligand stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.